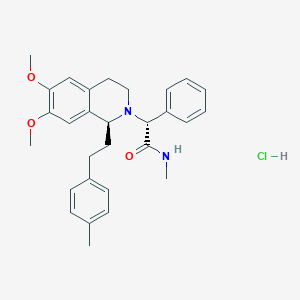
(R)-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydroisoquinoline core, making it an interesting subject for research in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride involves multiple steps, typically starting with the preparation of the dihydroisoquinoline core This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the effects of dihydroisoquinoline derivatives on various biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery and development.
Medicine
In medicine, ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride may have potential therapeutic applications. Its unique structure could be exploited to develop new drugs for treating various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its unique properties might make it suitable for use in advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dihydroisoquinoline derivatives, such as:
- ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
- ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide sulfate
Uniqueness
What sets ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride apart is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C29H35ClN2O3 |
|---|---|
Peso molecular |
495.0 g/mol |
Nombre IUPAC |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-(4-methylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride |
InChI |
InChI=1S/C29H34N2O3.ClH/c1-20-10-12-21(13-11-20)14-15-25-24-19-27(34-4)26(33-3)18-23(24)16-17-31(25)28(29(32)30-2)22-8-6-5-7-9-22;/h5-13,18-19,25,28H,14-17H2,1-4H3,(H,30,32);1H/t25-,28+;/m0./s1 |
Clave InChI |
DIRZQUDOSUYQNY-NDWHPASVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CC[C@H]2C3=CC(=C(C=C3CCN2[C@H](C4=CC=CC=C4)C(=O)NC)OC)OC.Cl |
SMILES canónico |
CC1=CC=C(C=C1)CCC2C3=CC(=C(C=C3CCN2C(C4=CC=CC=C4)C(=O)NC)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![barium(2+) [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B13659595.png)


![5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13659609.png)
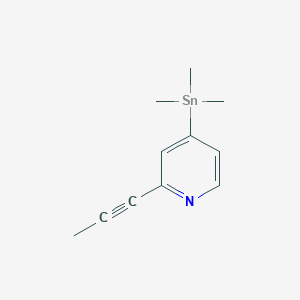

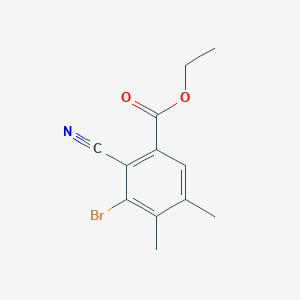
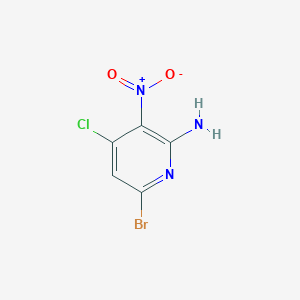
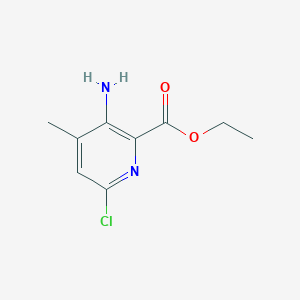

![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)
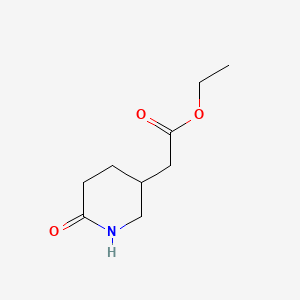
![tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13659651.png)
